molecular formula C16H13NO7 B130924 NO-aspirin CAS No. 287118-97-2

NO-aspirin

Cat. No.: B130924
CAS No.: 287118-97-2
M. Wt: 331.28 g/mol
InChI Key: CTHNKWFUDCMLIQ-UHFFFAOYSA-N
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Description

NCX4040 is a nitric oxide donor compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. It is a non-steroidal anti-inflammatory drug derivative that releases nitric oxide upon hydrolysis in cells. This compound has shown promise in reversing drug resistance in multidrug-resistant human cancer cells .

Scientific Research Applications

NCX4040 has a wide range of scientific research applications, including:

    Chemistry: Used as a nitric oxide donor in various chemical reactions and studies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential in reversing drug resistance in cancer therapy and its cytotoxic effects on tumor cells.

    Industry: Utilized in the development of new therapeutic agents and drug formulations

Mechanism of Action

Target of Action

NO-aspirin, also known as NCX-4016, is a molecule where aspirin and a nitric oxide (NO)-donating group are covalently linked . The primary targets of this compound are cyclooxygenase (COX) enzymes and nitric oxide (NO) pathways .

Mode of Action

This compound works by releasing both aspirin and nitric oxide upon enzymatic metabolism . Aspirin inhibits the COX enzymes, which are involved in the production of prostaglandins that play a key role in inflammation and pain . The nitric oxide moiety contributes to the effectiveness of this compound via both cyclic guanosyl monophosphate-dependent and -independent mechanisms .

Biochemical Pathways

The release of NO from this compound is time- and concentration-dependent, sharing at least one pathway with another organic nitrate, glycerol trinitrate . Aspirin’s action on COX enzymes leads to the suppression of prostaglandin production . The NO moiety contributes to the inhibition of the release of some cytokines .

Pharmacokinetics

Aspirin is a prodrug, transformed into salicylate in the stomach, intestinal mucosa, blood, and mainly in the liver . It has a relatively simple pharmacokinetics, with no requirement for metabolic activation, ∼50% oral bioavailability, and a 15 to 20 min half-life . The half-life of salicylate depends on the major metabolic pathway used at a given concentration and becomes longer with increasing dosage .

Result of Action

This compound retains the anti-inflammatory properties of aspirin and possesses the same efficacy as aspirin in animal models of pain and inflammation . In cardiovascular models, this compound shows better efficacy than aspirin in counteracting thromboembolism, myocardial infarction, and vascular reactivity and remodeling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the duration of action of aspirin is not determined by the plasma half-life but by the biological half-life of the acetylated target, i.e., a few hours for endothelial cells, a few days for platelets, but about 20 days for albumin .

Safety and Hazards

Aspirin therapy is underutilized in women as compared to men . It is not advised for use during the later part of a pregnancy . It can cause fluid retention and elevate blood pressure . It is also associated with gastrointestinal bleeding .

Biochemical Analysis

Biochemical Properties

NO-aspirin interacts with various enzymes and proteins in the body. It is known to inhibit the inflammatory response and protect endothelial cells . The nature of these interactions involves the modulation of biochemical reactions, particularly those associated with inflammation and pain.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can prevent endothelial mitochondrial fragmentation , which is crucial for maintaining cellular health and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NCX4040 involves the nitration of aspirin to produce a nitro derivative. The reaction typically requires nitric acid and sulfuric acid as reagents. The nitration process is carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound .

Industrial Production Methods

Industrial production of NCX4040 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

NCX4040 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

NCX4040 is unique compared to other nitric oxide donors due to its dual effects on drug-resistant cancer cells. At low concentrations, it shows resistance, while at higher concentrations, it exhibits cytotoxicity. Similar compounds include:

NCX4040 stands out due to its ability to reverse drug resistance and its significant cytotoxic effects on multidrug-resistant tumor cells .

Properties

IUPAC Name

[4-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-11(18)23-15-5-3-2-4-14(15)16(19)24-13-8-6-12(7-9-13)10-22-17(20)21/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHNKWFUDCMLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)CO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431311
Record name NO-aspirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287118-97-2
Record name 4-[(Nitrooxy)methyl]phenyl 2-(acetyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287118-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NCX 4040
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287118972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NO-aspirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287118-97-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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